molecular formula C10H13ClN2 B138485 Tryptamine-d4 Hydrochloride CAS No. 340257-60-5

Tryptamine-d4 Hydrochloride

Cat. No.: B138485
CAS No.: 340257-60-5
M. Wt: 200.70 g/mol
InChI Key: KDFBGNBTTMPNIG-NXMSQKFDSA-N
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Biochemical Analysis

Biochemical Properties

Tryptamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine . It is believed to play a role as a neuromodulator or neurotransmitter, similar to other trace amines .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent the growth of most cyanobacteria and eukaryotic microalgae at similar concentrations . It also induces an increase in H2O2 production in both cultures . Furthermore, it has been shown to modulate host homeostasis by interacting with 5-HT4R receptors on colonocytes, leading to increased gastrointestinal motility, fluid secretion, and mucus release .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to be a 5-HT2A receptor agonist , which means it binds to this receptor and activates it. This binding interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, the onset of effects occurs at 1 min, with a limited duration of action of only 40 min

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a “threshold” dose of 1–4 mg, a “normal” dose 5–8 mg and a “strong” dose 9–10 mg have been reported

Metabolic Pathways

This compound is involved in several metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . Tryptamine formation is essential for the formation of DMT and given its own rapid metabolism by monoamine oxidase (MAO) as well .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Researchers utilize this compound in kinetic studies to trace the absorption, distribution, metabolism, and excretion of tryptamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tryptamine-d4 (hydrochloride) typically involves the decarboxylation of deuterium-labeled tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase in a deuterated medium . The reaction conditions often include the use of high-boiling-point solvents and appropriate catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tryptamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tryptamine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives and substituted tryptamines, which have significant biological and pharmacological activities .

Comparison with Similar Compounds

Uniqueness: Tryptamine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetics. This labeling allows for more accurate quantification and tracking of metabolic pathways compared to its non-deuterated counterparts .

Biological Activity

Tryptamine-d4 hydrochloride is a stable isotope-labeled derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is primarily utilized in biochemical research to study serotonin pathways and the effects of tryptamine-related compounds in various biological systems. The following sections detail the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is a deuterated form of tryptamine, which means that it contains four deuterium atoms replacing hydrogen atoms in the tryptamine molecule. This modification allows for precise tracking and quantification in metabolic studies.
  • CAS Number : 340257-60-5
  • Molecular Formula : C₁₂H₁₄D₄N₂

Tryptamine and its derivatives, including Tryptamine-d4, are known to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT). The following points summarize its biological mechanisms:

  • Serotonin Receptor Interaction : Tryptamine acts as a partial agonist at several serotonin receptors, including 5-HT1A and 5-HT2A. This interaction may influence mood regulation and cognitive functions.
  • Metabolic Pathways : In vivo studies indicate that tryptamines can be metabolized into various active metabolites, which may exert different biological effects. For instance, tryptamine can be converted into 5-hydroxytryptamine (serotonin) and other derivatives that play roles in neurotransmission and inflammation .

Case Studies and Experimental Data

  • Inflammatory Response :
    • A study demonstrated that tryptamine derivatives can influence inflammatory processes. Specifically, tryptamine-4,5-dione (a product of tryptamine metabolism) was shown to be generated by myeloperoxidase in inflammatory tissues. This suggests that tryptamines may play a role in modulating inflammatory responses in conditions like inflammatory bowel disease (IBD) .
  • Quantitative Analysis :
    • A validated LC-MS method was developed to quantify multiple psychoactive compounds, including Tryptamine-d4. The method showed high sensitivity with limits of detection (LOD) as low as 0.08 ng/mL for deuterated forms of DMT and related compounds .
  • Trace Amines in Neurodegenerative Diseases :
    • Research has indicated that trace amines like tryptamine may have clinical significance in neurodegenerative diseases such as Parkinson's Disease (PD). Variations in circulating trace amine levels were observed between healthy subjects and PD patients, suggesting potential biomarkers for disease progression .

Table 1: Quantitative Analysis of Tryptamines

CompoundRetention Time (min)Precursor Ion (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)
Tryptamine5.81161.1068144.0803N/A
Tryptamine-d4TBDTBDTBDTBD
DMT6.45189.1379144.0803N/A
5-MeO-DMT6.64219.1485174.0909N/A

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-NXMSQKFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481881
Record name Tryptamine-d4 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340257-60-5
Record name Tryptamine-d4 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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